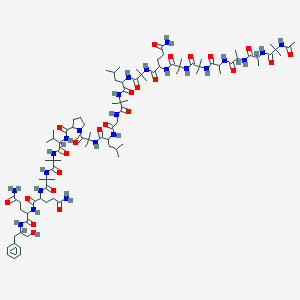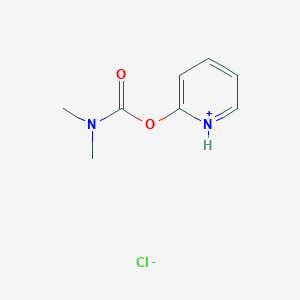
Benzoic acid, 4-amino-2-methoxy-, 3-diethylaminopropyl ester, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-amino-2-methoxy-, 3-diethylaminopropyl ester, phosphate, also known as 4-Aminoantipyrine-3-diethylamino-1-methoxyphosphoryloxypropyl ether (ADMPPE), is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
ADMPPE inhibits acetylcholinesterase by forming a covalent bond with the enzyme, which prevents it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on acetylcholinesterase, ADMPPE has been found to exhibit antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on neurons, which can prevent their degeneration and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ADMPPE for lab experiments is its high potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, its low solubility in water can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on ADMPPE. One area of interest is its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is its use as a tool for studying the role of acetylcholine in the brain and other physiological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of ADMPPE, as well as its potential limitations and side effects.
Synthesemethoden
ADMPPE can be synthesized using a multi-step procedure that involves the condensation of 4-amino-2-methoxybenzoic acid with diethylaminoethyl chloride, followed by the reaction of the resulting product with phosphorus oxychloride and propylene oxide. The final product is obtained by the reaction of the intermediate with 3-chloro-2-hydroxypropyltrimethylammonium chloride. The overall yield of the synthesis process is around 45-50%.
Wissenschaftliche Forschungsanwendungen
ADMPPE has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes ADMPPE a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
102612-57-7 |
|---|---|
Produktname |
Benzoic acid, 4-amino-2-methoxy-, 3-diethylaminopropyl ester, phosphate |
Molekularformel |
C15H27N2O7P |
Molekulargewicht |
378.36 g/mol |
IUPAC-Name |
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
YWXSSLOHUVPLED-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
Kanonische SMILES |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
Synonyme |
3-(4-amino-2-methoxy-benzoyl)oxypropyl-diethyl-azanium, dihydroxy-oxid o-oxo-phosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















